5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 5-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid follows IUPAC rules for numbering substituted pyridine derivatives. The parent structure is a 1,4-dihydropyridine ring, indicating partial saturation at positions 1 and 4. Functional groups are prioritized and numbered as follows:

- 4-Oxo : A ketone group at position 4.

- 5-Hydroxy : A hydroxyl group at position 5.

- 6-Methyl : A methyl substituent at position 6.

- 3-Carboxylic acid : A carboxyl group at position 3.

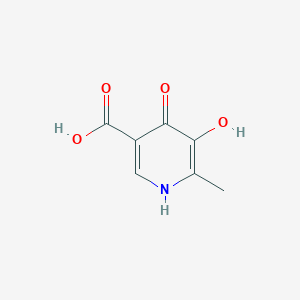

The structural formula (Figure 1) depicts a six-membered ring with nitrogen at position 1. The 1,4-dihydro designation arises from two hydrogen atoms saturating the ring at positions 1 and 4, while double bonds reside between positions 2–3 and 5–6. This tautomeric form stabilizes the molecule through conjugation between the carbonyl and hydroxyl groups.

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers (Table 1), reflecting its use across chemical databases and research contexts.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 141703-18-6 | PubChemLite |

| IUPAC Name | This compound | PubChemLite |

| Preferred SMILES | CC1=C(C(=O)C(=CN1)C(=O)O)O | PubChemLite |

| PubChem CID | 82412981 | PubChemLite |

Alternative names include 5-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid and 3-carboxy-6-methyl-4-pyridone, though these are less commonly used. The absence of EC numbers in available records suggests limited industrial or regulatory classification to date.

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula C₇H₇NO₄ (Table 2) was confirmed via high-resolution mass spectrometry (HRMS), with isotopic patterns matching theoretical distributions.

The [M+H]⁺ ion at m/z 170.04478 dominates positive-ion mode spectra, while the [M-H]⁻ ion at m/z 168.03022 is characteristic of deprotonated carboxylic acids. Tandem MS reveals cleavage between C4 and C5, yielding fragments at m/z 125 (loss of COOH) and 97 (loss of CH₃ and OH).

Structural and Functional Implications The juxtaposition of electron-withdrawing (carboxyl, ketone) and electron-donating (hydroxyl, methyl) groups creates a polarized electronic environment. This influences reactivity, particularly in tautomerization equilibria and metal-chelation behaviors. The planar 1,4-dihydropyridine ring further enables π-stacking interactions, relevant in supramolecular chemistry applications.

Properties

CAS No. |

141703-18-6 |

|---|---|

Molecular Formula |

C7H7NO4 |

Molecular Weight |

169.13 g/mol |

IUPAC Name |

5-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO4/c1-3-5(9)6(10)4(2-8-3)7(11)12/h2,9H,1H3,(H,8,10)(H,11,12) |

InChI Key |

MPRPPORCFLOIMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid. This reaction typically occurs under mild conditions and results in the formation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or halides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 5-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. For instance, novel pyridine derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. Notably, compounds derived from this structure exhibited selective cytotoxicity against breast cancer cell lines (MCF7) with LC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | LC50 (µM) |

|---|---|---|

| Compound 8 | MCF7 | 19.15 |

| Compound 16 | MCF7 | 17.34 |

| Compound 19 | MCF7 | 14.70 |

| Doxorubicin | MCF7 | 3.94 |

These findings suggest that modifications at the hydroxyl and amino groups can enhance the cytotoxic potential against specific cancer types. The mechanism behind this activity may involve increased hydrogen bonding with tumor cell targets .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. In vitro studies demonstrated that certain derivatives exhibit significant free radical scavenging activity, as measured by the DPPH assay. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Skin Care Formulations

This compound has been investigated for its potential use in cosmetic formulations due to its antioxidant properties and skin compatibility. Research indicates that incorporating this compound into topical formulations can enhance skin hydration and provide anti-inflammatory benefits .

Table 2: Effects of Cosmetic Formulations Containing Pyridine Derivatives

| Formulation Type | Key Ingredients | Benefits |

|---|---|---|

| Emulsion Cream | Herbal extracts + Pyridine derivative | Enhanced skin healing and hydration |

| Serum | Pyridine derivative + Moisturizers | Improved skin texture and elasticity |

These formulations were subjected to stability tests and showed promising results in terms of safety and efficacy, making them suitable for commercial development .

Anticancer Research

A study conducted on various synthesized analogs of 5-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine demonstrated their effectiveness against multiple cancer cell lines. The research focused on the structure-activity relationship (SAR) to identify which modifications led to improved efficacy against cancer cells while minimizing toxicity to normal cells .

Dermatological Applications

In dermatological applications, a formulation containing this compound was tested for its wound healing properties in an animal model. The results indicated significant wound contraction and reduced inflammation, suggesting its potential as an active ingredient in skin care products aimed at promoting healing .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their substituent differences are summarized below:

Key Observations :

- Hydroxyl vs.

- Methyl vs. Nitro/Aryl Groups : The methyl group at position 6 (target) contributes to steric stability, whereas nitro or aryl substituents (e.g., barnidipine derivatives) introduce electron-withdrawing effects, altering redox stability and pharmacological activity .

- Fluoro and Cycloalkylamino Substitutions: Fluorine and amino groups in naphthyridine derivatives (e.g., BMY 43748) enhance antibacterial potency by optimizing bacterial enzyme interactions .

Physicochemical Properties

Biological Activity

5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features a dihydropyridine ring, which is a key structural element contributing to its biological activity. The compound's unique structure allows it to interact with various biological targets.

1. Antioxidant Activity

Research has indicated that DHPM exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of DHPM. For instance, it has been demonstrated to enhance neuronal survival in models of neurodegeneration. The compound's ability to modulate neuroinflammation and inhibit apoptosis in neuronal cells suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease.

3. Antimicrobial Activity

DHPM has exhibited significant antimicrobial properties against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains makes it a candidate for further development in antibiotic therapies.

4. Anticancer Properties

The anticancer activity of DHPM has been explored in various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic proteins. Notably, its effects on glioma cell lines have been documented, showcasing its potential in treating brain tumors.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), reducing oxidative stress.

- Enzyme Inhibition: DHPM may inhibit specific enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects.

- Modulation of Signaling Pathways: It influences various signaling pathways related to cell survival and death, contributing to its neuroprotective and anticancer effects.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the effects of DHPM on SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides. The results demonstrated that treatment with DHPM significantly improved cell viability and reduced Aβ-induced oxidative stress markers, indicating its potential as a neuroprotective agent against Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another study, DHPM was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting its potential role in combating antibiotic resistance .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

A common method involves Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, enabling access to substituted derivatives (e.g., 2,4,6-triaryl-substituted compounds) with high yields . Key parameters include solvent choice (e.g., DMF or toluene), catalyst selection (palladium or copper), and temperature control to minimize side reactions. For example, optimized cyclization at 80–100°C in DMF improves yields by 15–20% compared to non-polar solvents .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. For instance, ¹H-NMR (400 MHz, DMSO-d6) can confirm proton environments, such as the methyl group at δ 1.95 ppm and aromatic protons at δ 7.14–7.90 ppm . IR spectroscopy identifies functional groups, including C=O stretches (1722–1631 cm⁻¹) and hydroxyl bands (3174 cm⁻¹) . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate temperature, humidity, and light exposure. For example, accelerated degradation tests at 40°C/75% relative humidity over 4 weeks can reveal hydrolysis or oxidation pathways . Analytical methods like HPLC (e.g., C18 columns with acetonitrile/water gradients) monitor purity changes, while X-ray diffraction confirms structural integrity post-storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the 4-oxo group’s nucleophilicity) . Molecular docking studies against target enzymes (e.g., bacterial DNA gyrase) predict binding affinities, guiding structure-activity relationship (SAR) optimizations . Tools like AutoDock Vina or Schrödinger Suite integrate crystallographic data (e.g., PDB ID 1KZN) to validate interactions .

Q. What strategies resolve contradictory data in biological assays involving this compound?

Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., bacterial strain differences) or impurities. Solutions include:

- Reproducibility controls : Standardize protocols (e.g., CLSI guidelines for MIC assays) .

- Analytical rigor : Use LC-MS to confirm compound purity (>98%) and rule out degradation products .

- Mechanistic studies : Employ gene knockout models or enzyme inhibition assays to isolate target-specific effects .

Q. How can synthesis routes be optimized for scalability without compromising enantiomeric purity?

Continuous flow chemistry reduces batch variability and improves scalability. For example, microreactors with immobilized Mo(CO)6 catalysts achieve >90% yield in 2 hours versus 8 hours in batch reactors . Chiral HPLC (e.g., Chiralpak IA columns) or enzymatic resolution ensures enantiomeric purity, critical for drug development .

Q. What are the challenges in derivatizing the 4-oxo-1,4-dihydropyridine core for targeted drug design?

Key challenges include:

- Regioselectivity : Protecting the 5-hydroxy group with tert-butyldimethylsilyl (TBS) ethers prevents undesired side reactions during alkylation .

- Solubility : Introducing polar substituents (e.g., sulfonamides) improves aqueous solubility but may reduce membrane permeability .

- Metabolic stability : Deuteration at the 6-methyl position slows hepatic CYP450-mediated oxidation, enhancing pharmacokinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.